molecular formula C23H18N2O3S B2586714 (E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-28-7

(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2586714
CAS No.: 441291-28-7
M. Wt: 402.47
InChI Key: HANNNYRGWCLERI-WCWDXBQESA-N
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Description

This compound belongs to the class of thiazol-2-ylidene-substituted benzamides, characterized by a benzo[d]thiazole core fused with a benzoyl group and substituted with methoxy and methyl groups. The (E)-configuration at the imine bond is critical for its biological activity, as stereoelectronic effects influence molecular interactions. Synthetically, such compounds are typically prepared via condensation reactions between substituted thiazole amines and benzoyl derivatives under acidic or basic conditions .

Key structural features include:

  • Benzoyl group at the 4-position: Contributes to π-π stacking interactions and hydrophobic binding.
  • N-ylidene linkage: Stabilizes the imine tautomer, which is often associated with enhanced pharmacological activity compared to non-conjugated analogs .

Properties

IUPAC Name

4-benzoyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-25-20-18(28-2)9-6-10-19(20)29-23(25)24-22(27)17-13-11-16(12-14-17)21(26)15-7-4-3-5-8-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANNNYRGWCLERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-methoxy-3-methylbenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of (E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazol-2-ylidene benzamides are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Biological Activity Key Findings
Target Compound 4-Benzoyl, 4-methoxy, 3-methyl Anticancer (hypothesized) Predicted high solubility due to methoxy group; moderate logP (~3.2) .
3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide 3,4,5-Trimethoxyphenyl, 3-methyl Antimetastatic IC₅₀ = 1.2 µM against MDA-MB-231 cells; enhanced activity from trimethoxy .
N-(5-Acetyl-4-methyl-3-phenylthiazol-2-ylidene)-4-methylbenzamide 5-Acetyl, 4-methyl Anti-HIV EC₅₀ = 8.7 µM (HIV-1); acetyl group improves membrane permeability .
N-(3-Allyl-4-phenylthiazol-2-ylidene)benzamide 3-Allyl, 4-phenyl Anticancer Reduced activity (IC₅₀ > 10 µM) compared to target compound .
N-(4-Phenyl-3-(prop-2-yn-1-yl)thiazol-2-ylidene)benzamide 3-Propargyl Antifungal Propargyl group increases lipophilicity (logP ~3.8) but reduces solubility .

Physicochemical and Spectroscopic Data

Property Target Compound 3-Methoxy Trimethoxyphenyl Analog 5-Acetyl-4-methyl Analog
Molecular Weight 434.5 g/mol 456.5 g/mol 352.4 g/mol
Melting Point ~180–185°C (predicted) 200°C 160–165°C
¹H NMR (Key Signals) δ 7.8–8.1 (benzoyl aromatic), δ 6.60 (trimethoxy), 3.93 (OCH₃) δ 2.49 (CH₃), 7.95 (isoxazole)
MS (m/z) 435 [M+H]+ 457 [M+H]+ 353 [M+H]+

Research Implications and Limitations

  • Structural Optimization : Introducing polar groups (e.g., morpholine in ) or heteroaromatic rings (e.g., isoxazole in ) could enhance target engagement and solubility.
  • Contradictions : While methoxy groups generally improve solubility, excessive bulk (e.g., 3,4,5-trimethoxy in ) may hinder cellular uptake despite high activity .
  • Unanswered Questions: The target compound’s exact mechanism (e.g., kinase inhibition vs. tubulin binding) remains unverified.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodology : Utilize a multi-step synthesis involving condensation reactions between benzoyl derivatives and functionalized thiazole precursors. For example, thiazole formation via cyclization of thioureas with α-halo ketones under acidic conditions (e.g., H₂SO₄ or HNO₃ as catalysts) . Optimize reaction time (e.g., 2–5 hours at room temperature) and solvent systems (dichloromethane or ethanol) to improve yields . Monitor intermediates via TLC and purify using column chromatography (hexane/EtOAc gradients) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology : Perform ¹H NMR and ¹³C NMR to identify key resonances, such as the benzamide carbonyl (δ ~165–170 ppm) and thiazole C-S bond (δ ~1180 cm⁻¹ in IR) . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Compare experimental data with computational predictions (e.g., DFT calculations for electronic structure validation) .

Q. What are the critical factors influencing the stability of the (E)-configuration in this benzamide-thiazole hybrid?

  • Methodology : Assess steric and electronic effects using X-ray crystallography or NOE experiments to confirm spatial arrangement. Substituents like the 4-methoxy group on the thiazole ring enhance planarity, stabilizing the E-isomer . Monitor isomerization under varying pH and temperature via HPLC .

Advanced Research Questions

Q. How do substituents on the thiazole ring (e.g., 4-methoxy-3-methyl) affect electronic properties and reactivity?

  • Methodology : Conduct Hammett analysis or DFT calculations to evaluate electron-donating/-withdrawing effects. The 4-methoxy group increases electron density on the thiazole, enhancing nucleophilic reactivity at the benzamide carbonyl . Compare with analogs (e.g., 4-nitro or chloro derivatives) to study substituent impact on redox behavior .

Q. What mechanistic insights explain side reactions during synthesis, such as undesired isomerization or byproduct formation?

  • Methodology : Use LC-MS to track byproducts (e.g., Z-isomers or oxidized thiazoles). For example, overexposure to TBHP (tert-butyl hydroperoxide) may lead to over-oxidation of thiazolidinone intermediates . Optimize stoichiometry (e.g., 2:1 molar ratio of TBHP to substrate) and reaction time (≤2 hours under reflux) to minimize side reactions .

Q. How can computational methods predict the biological activity of this compound, particularly in targeting enzymes like carbonic anhydrase?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of bovine carbonic anhydrase II (PDB ID: 1V9E). The benzamide-thiazole scaffold may interact with Zn²⁺ in the active site, while the 4-methoxy group enhances hydrophobic interactions . Validate predictions with in vitro assays (e.g., inhibition kinetics) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodology : Systematically vary substituents (e.g., replacing 3-methyl with allyl or propargyl groups) and test across multiple assays. For instance, N-allyl derivatives show enhanced anticancer cell migration inhibition (IC₅₀ < 10 µM) but reduced antimicrobial activity, suggesting structure-dependent selectivity . Use SAR (Structure-Activity Relationship) models to rationalize disparities .

Key Considerations for Researchers

  • Synthetic Pitfalls : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent decomposition of the thiazole ring .
  • Analytical Cross-Validation : Combine NMR, MS, and X-ray data to resolve ambiguities in stereochemistry .
  • Biological Testing : Prioritize assays relevant to the compound’s electronic profile (e.g., kinase inhibition for electron-rich thiazoles) .

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